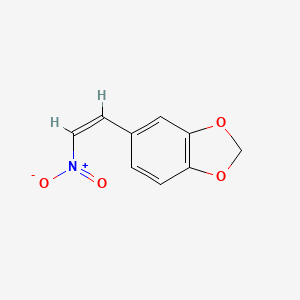

3,4-Methylenedioxy-beta-nitrostyrene

Descripción general

Descripción

El sulfuro de manganeso(II), también conocido como monosulfuro de manganeso, es un compuesto químico compuesto por manganeso y azufre. Se encuentra naturalmente como los minerales alabandita, rambergita y browneita. El sulfuro de manganeso(II) es un semiconductor de tipo p con una banda prohibida amplia de aproximadamente 3 eV. Presenta polimorfismo, existiendo en diferentes estructuras cristalinas como las formas cúbica (isométrica) y hexagonal .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El sulfuro de manganeso(II) se puede sintetizar haciendo reaccionar una sal de manganeso(II), como el cloruro de manganeso(II), con sulfuro de amonio: [ \text{(NH}4\text{)}_2\text{S} + \text{MnCl}_2 \rightarrow 2 \text{NH}_4\text{Cl} + \text{MnS} ] Esta reacción suele tener lugar en una solución acuosa a temperatura ambiente {_svg_3}.

Métodos de producción industrial: La producción industrial de sulfuro de manganeso(II) a menudo implica el método de síntesis solvotermal. Este enfoque permite controlar la estructura de fase y la morfología ajustando las fuentes de azufre y los disolventes. El método solvotermal es particularmente eficaz para producir nanocristales de sulfuro de manganeso(II) con formas y tamaños específicos .

Tipos de reacciones:

Oxidación: El sulfuro de manganeso(II) se puede oxidar a óxido de manganeso(IV) (MnO₂) en presencia de peróxido de hidrógeno en soluciones básicas: [ \text{Mn(OH)}2 + \text{H}_2\text{O}_2 \rightarrow \text{MnO}_2 + 2 \text{H}_2\text{O} ]

Reducción: En soluciones ácidas, el óxido de manganeso(IV) se puede reducir de nuevo a iones manganeso(II): [ \text{MnO}_2 + \text{H}_2\text{O}_2 + 2 \text{H}^+ \rightarrow \text{Mn}^{2+} + \text{O}_2 + 2 \text{H}_2\text{O} ]

Reactivos y condiciones comunes:

Amoniaco acuoso: Precipita hidróxido de manganeso(II) a partir de iones manganeso(II).

Hidróxido de sodio: También precipita hidróxido de manganeso(II).

Peróxido de hidrógeno: Oxida el hidróxido de manganeso(II) a óxido de manganeso(IV).

Productos principales:

Óxido de manganeso(IV) (MnO₂): Formado a través de reacciones de oxidación.

Hidróxido de manganeso(II) (Mn(OH)₂): Formado a través de reacciones de precipitación.

Aplicaciones Científicas De Investigación

3,4-Methylenedioxy-β-nitrostyrene is a β-nitrostyrene derivative with several applications in scientific research, including its use as an intermediate in synthesizing drugs and as an inhibitor of inflammation and tumor cell growth .

Scientific Research Applications

- Synthesis of Illicit Drugs β-methyl-β-nitrostyrene derivatives, including 3,4-methylenedioxy-β-methyl-β-nitrostyrene, are important intermediates in synthesizing illicit amphetamine-like drugs such as 3,4-methylenedioxymethamphetamine (MDMA), 3,4-methylenedioxyamphetamine (MDA), p-methoxyamphetamine (PMA), and 4-methylthioamphetamine (4-MTA) .

- Anti-inflammatory Research 3,4-Methylenedioxy-β-nitrostyrene inhibits NLRP3 inflammasome activation, which can ameliorate burn wound progression and promote wound healing. It significantly reduces neutrophil infiltration, restores wound perfusion, and accelerates wound healing . In burn wounds, the NLRP3 inflammasome is mainly observed in macrophages within the zone of stasis . Additionally, nitrostyrene blocks the assembly of the NLRP3 inflammasome by inhibiting NLRP3 ATPase activity .

- Antimicrobial Research Studies have investigated the antimicrobial activity of 3,4-alkyloxy modification of β-nitrostyrene derivatives . For example, 3,4-dimethoxy-β-nitrostyrene derivatives have shown potential broad activity against strains of bacteria, yeast, and mold, with the highest activity against Candida albicans .

- Antitumor Research: 3,4-Methylenedioxy-β-nitrostyrene can inhibit tumor cell growth and induce apoptosis by disrupting tubulin polymerization . It can also alter the motility, colony formation, and colony survival of osteosarcoma cell lines .

- Treatment of Scedosporium spp. Infection: 3,4-Methylenedioxy-β-methyl-β-nitrostyrene, or a pharmaceutically acceptable salt thereof, may be administered orally as tablets, aqueous or oily suspensions for the treatment of scedosporium spp. infection .

Safety and Hazards

3,4-Methylenedioxy-beta-nitrostyrene is classified with the following hazards :

- Toxic if swallowed

- Causes skin irritation

- Causes serious eye irritation

- May cause respiratory irritation

Mecanismo De Acción

El mecanismo de acción del sulfuro de manganeso(II) varía según su aplicación:

Fotorreducción: Implica la absorción de energía lumínica, que excita los electrones y facilita la reducción del dióxido de carbono.

Resonancia magnética: Actúa como agente de contraste alterando las propiedades magnéticas de los tejidos circundantes, mejorando el contraste de la imagen.

Material de electrodo: Funciona como electrodo en las baterías de iones de litio facilitando la inserción y el intercambio de iones de litio, mejorando el rendimiento de la batería

Comparación Con Compuestos Similares

El sulfuro de manganeso(II) se puede comparar con otros sulfuros de manganeso y compuestos relacionados:

Sulfuro de manganeso(IV) (MnS₂): Presenta diferentes estados de oxidación y propiedades.

Óxido de manganeso(II) (MnO): Similar en composición pero difiere en su estado de oxidación y comportamiento químico.

Sulfuro de hierro(II) (FeS): Comparte propiedades similares pero difiere en su composición elemental y aplicaciones específicas.

El sulfuro de manganeso(II) destaca por su polimorfismo, su amplia banda prohibida y sus diversas aplicaciones en varios campos, lo que lo convierte en un compuesto único y valioso en la investigación científica y las aplicaciones industriales.

Actividad Biológica

3,4-Methylenedioxy-beta-nitrostyrene (MDBN) is a compound that has gained attention for its diverse biological activities, particularly as an inhibitor of specific tyrosine kinases and its potential therapeutic applications in various diseases. This article delves into the biological activity of MDBN, highlighting its mechanisms of action, effects on different biological pathways, and relevant case studies.

- Chemical Name : this compound

- CAS Number : 1485-00-3

- Molecular Formula : C9H7NO4

- Molecular Weight : 193.16 g/mol

- Appearance : Yellow powder

MDBN is primarily recognized as a selective inhibitor of Src and Syk tyrosine kinases. These kinases are critical in various signaling pathways related to cell proliferation, survival, and inflammation. The inhibition of these kinases by MDBN results in:

- Inhibition of Platelet Activation : MDBN prevents the phosphorylation and cytoskeletal association of GPIIb/IIIa and talin, leading to antiaggregative effects on thrombin-induced platelet aggregation with an IC50 value of 12.7 μM .

- Impact on NLRP3 Inflammasome Activation : MDBN has been shown to inhibit the assembly of the NLRP3 inflammasome, which plays a significant role in inflammatory responses. This inhibition is attributed to its ability to block the ATPase activity of NLRP3, thereby preventing the activation of downstream inflammatory pathways .

Biological Activities

The biological activities of MDBN extend beyond kinase inhibition:

- Anti-Cancer Properties : Studies have indicated that MDBN derivatives exhibit anti-cancer effects by inducing apoptosis in cancer cells through mechanisms involving the caspase cascade and modulation of signaling pathways such as PI3K/AKT and STAT3 . The β-nitrostyrene family, which includes MDBN, has been linked to anti-cancer activities across various cancer types.

- Anti-Inflammatory Effects : By inhibiting the NLRP3 inflammasome, MDBN can reduce the secretion of pro-inflammatory cytokines like IL-1β. This property positions it as a potential therapeutic agent for diseases characterized by chronic inflammation .

Case Studies and Experimental Data

- Platelet Aggregation Inhibition :

- Cancer Cell Studies :

- Inflammasome Inhibition :

Summary Table of Biological Activities

Propiedades

Número CAS |

1485-00-3 |

|---|---|

Fórmula molecular |

C9H7NO4 |

Peso molecular |

193.16 g/mol |

Nombre IUPAC |

5-[(Z)-2-nitroethenyl]-1,3-benzodioxole |

InChI |

InChI=1S/C9H7NO4/c11-10(12)4-3-7-1-2-8-9(5-7)14-6-13-8/h1-5H,6H2/b4-3- |

Clave InChI |

KFLWBZPSJQPRDD-ARJAWSKDSA-N |

SMILES |

C1OC2=C(O1)C=C(C=C2)C=C[N+](=O)[O-] |

SMILES isomérico |

C1OC2=C(O1)C=C(C=C2)/C=C\[N+](=O)[O-] |

SMILES canónico |

C1OC2=C(O1)C=C(C=C2)C=C[N+](=O)[O-] |

Apariencia |

Solid powder |

Key on ui other cas no. |

22568-48-5 1485-00-3 |

Pictogramas |

Acute Toxic; Irritant |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

3,4-methylenedioxy-beta-nitrostyrene MNS cpd |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.